3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common method includes the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction is typically carried out under reflux conditions for several hours, followed by neutralization and purification to obtain the desired product .
Chemical Reactions Analysis
3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the desired pharmacological effects . Additionally, the compound can interact with cellular receptors and signaling pathways, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
3-Ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine: Another related compound with a different fused ring system, which exhibits distinct biological activities.
1,3,4-Thiadiazole derivatives: These compounds have a thiadiazole ring but lack the triazole fusion, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C13H14N4OS |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
3-ethyl-6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-3-11-14-15-13-17(11)16-12(19-13)8-18-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
OVYGHKFWPCVLTC-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)C |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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